Cas no 1804849-08-8 (Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate)

Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate
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- インチ: 1S/C13H14BrNO2/c1-3-9-6-12(13(16)17-4-2)11(8-15)5-10(9)7-14/h5-6H,3-4,7H2,1-2H3
- InChIKey: NCPFHSKZMBCDFA-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C(C(=O)OCC)=CC=1CC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 310
- XLogP3: 3.2
- トポロジー分子極性表面積: 50.1
Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015017312-250mg |
Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate |
1804849-08-8 | 97% | 250mg |
484.80 USD | 2021-06-18 | |
Alichem | A015017312-1g |
Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate |
1804849-08-8 | 97% | 1g |
1,445.30 USD | 2021-06-18 | |
Alichem | A015017312-500mg |
Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate |
1804849-08-8 | 97% | 500mg |
855.75 USD | 2021-06-18 |
Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoateに関する追加情報
Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate (CAS No. 1804849-08-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate (CAS No. 1804849-08-8) is a significant compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, comprising a bromomethyl group, a cyano substituent, and an ethyl ester moiety, make it a valuable building block for medicinal chemists exploring novel therapeutic agents.
The compound's molecular structure, characterized by a benzoic acid backbone, allows for diverse functionalization strategies. The presence of the bromomethyl group (–CH₂Br) facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups such as amines, alcohols, and thiols. This reactivity is particularly useful in constructing complex scaffolds for drug discovery. Additionally, the cyano group (–CN) can undergo reduction to an amine or participate in condensation reactions, further expanding its synthetic utility.
Recent advancements in synthetic methodologies have highlighted the importance of ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate in the development of small-molecule drugs. For instance, studies have demonstrated its role in the synthesis of kinase inhibitors, which are critical targets in oncology research. The ability to modify the benzoate core while retaining the bromomethyl and cyano functionalities allows for fine-tuning of pharmacokinetic properties and target specificity.
In addition to its applications in oncology, ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate has been explored in the development of antimicrobial agents. The benzoic acid moiety is known to exhibit weak antimicrobial properties, and by incorporating additional functionalities such as halogens or heterocycles, researchers have been able to enhance these effects. This has led to promising candidates for treating resistant bacterial infections.
The compound's versatility is further underscored by its use in the synthesis of neuroactive compounds. The benzoate scaffold is a common motif in psychoactive drugs due to its ability to interact with central nervous system receptors. By modifying the substituents on the benzene ring, chemists can influence the compound's affinity for specific receptors, leading to potential treatments for neurological disorders such as epilepsy and depression.
From a synthetic chemistry perspective, ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate offers several advantages. Its relatively high stability under various reaction conditions allows for straightforward handling and purification. Moreover, its compatibility with a wide range of reagents makes it suitable for multi-step syntheses without significant side reactions. These attributes have made it a preferred choice for industrial-scale production.
The growing interest in green chemistry has also influenced the utilization of ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate. Researchers are increasingly adopting solvent-free or aqueous-based reactions to minimize environmental impact. Such approaches not only reduce waste but also improve atom economy, making the synthesis more sustainable. This aligns with global efforts to develop eco-friendly pharmaceutical processes.
Future directions in the study of ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate may include exploring its applications in material science and agrochemicals. The compound's structural features could be leveraged to develop novel polymers or pesticides with enhanced properties. By expanding its utility beyond pharmaceuticals, scientists can unlock new possibilities for innovation across multiple industries.
In conclusion, ethyl 4-bromomethyl-2-cyano-5-ethylbenzoate (CAS No. 1804849-08-8) is a multifaceted compound with broad applications in synthetic chemistry and drug development. Its unique structural attributes and reactivity make it an indispensable tool for medicinal chemists seeking to design innovative therapeutic agents. As research continues to evolve, this compound is poised to play an even greater role in addressing complex challenges in medicine and beyond.
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